molecular formula C26H27N3O4S2 B2925052 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 325978-72-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No. B2925052
CAS RN: 325978-72-1
M. Wt: 509.64
InChI Key: IHODMLMPAXKQHG-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide is a chemical compound that has shown potential in scientific research applications. This compound is commonly referred to as BHDP and is a small molecule inhibitor of the protein tyrosine phosphatase PTP1B. BHDP has been shown to have promising effects in the treatment of obesity, diabetes, and cancer.

Scientific Research Applications

Antibacterial Agents

Compounds with a similar structure have been synthesized and evaluated for their antibacterial potential . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which have a similar structure to the compound , have been studied as optical materials .

Biological Potential

The same hydrazonylsulfones have also been studied for their biological potential .

Organocarboxamide Ruthenium (II) Complexes

Reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors afforded the respective organo-carboxamide ruthenium (II) complexes . These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

5. Excited State Intramolecular Proton Transfer (ESIPT) By analyzing the potential energy curves, it was concluded that the excited state intramolecular proton transfer (ESIPT) reaction of a similar compound is gradually inhibited by increasing solvent polarity . This revelation of the mechanism of solvent effects will help to develop new products in optoelectronics and analytical tools .

Difluoroboron Complexes

Two aromatic imidazole-functionalized ligands and their difluoroboron complexes were successfully synthesized by linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol via Suzuki-Miyaura cross-coupling reaction .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-3-15-29(16-4-2)35(32,33)20-12-9-18(10-13-20)25(31)27-19-11-14-23(30)21(17-19)26-28-22-7-5-6-8-24(22)34-26/h5-14,17,30H,3-4,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHODMLMPAXKQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide

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